molecular formula C16H19F3N4O2 B13639919 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

Cat. No.: B13639919
M. Wt: 356.34 g/mol
InChI Key: MDUYWDNWFXSMJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid involves multiple steps, starting from the preparation of the azetidinyl and pyrimidinyl intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl and pyrimidinyl moieties.

    Reduction: Reduction reactions can occur, especially at the trifluoromethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated products.

Scientific Research Applications

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme ketohexokinase (KHK). This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby reducing the metabolic burden associated with high fructose consumption. The molecular targets include the active site of KHK, where the compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    PF-06835919: Another KHK inhibitor with a similar structure and function.

    3-Azabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid is unique due to its specific combination of the azetidinyl, trifluoromethyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. Its ability to inhibit KHK with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

IUPAC Name

2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid

InChI

InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25)

InChI Key

MDUYWDNWFXSMJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F

Origin of Product

United States

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